Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
CAS No.: 1349184-43-5
Cat. No.: VC3014842
Molecular Formula: C14H20ClN3O2
Molecular Weight: 297.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349184-43-5 |
|---|---|
| Molecular Formula | C14H20ClN3O2 |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 |
| Standard InChI Key | GXHWVQHGSSFVLR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl |
Introduction
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is a chemical compound with the CAS number 5423-09-6 and the molecular formula C14H20ClN3O2. It belongs to the class of specialty materials and is used in various chemical syntheses.
Chemical Stability and Handling
-
Storage Conditions: Generally, compounds like this should be stored in an inert atmosphere at temperatures between 2-8°C to maintain stability.
-
Safety Precautions: Handling should follow standard laboratory safety protocols, including the use of protective gear and ventilation.
Synthesis and Applications
The synthesis of Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a chloropyrazine compound in the presence of appropriate catalysts and reagents. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Potential Applications
While specific applications of Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate are not widely documented, compounds with similar structures are often explored for their biological activity, including potential roles in drug discovery.
Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
This compound, with the CAS number 313654-83-0, has a molecular formula of C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It differs from Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate by having a piperazine ring instead of a piperidine ring.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate | C14H20ClN3O2 | Not listed | 5423-09-6 |
| Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | C13H19ClN4O2 | 298.77 g/mol | 313654-83-0 |
Research Findings and Future Directions
Research on Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is limited, but its structural similarity to other compounds used in pharmaceutical research suggests potential applications in drug synthesis. Further studies could explore its reactivity and biological activity to uncover new uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume